N-(3-chlorophenyl)-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-amine
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Overview
Description
N-(3-chlorophenyl)-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-amine is a complex organic compound that belongs to the class of phthalazinamine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-amine typically involves multi-step organic reactions. The process may start with the preparation of the phthalazinone core, followed by the introduction of the 3-chlorophenyl and 4-methyl-3-(morpholin-4-ylsulfonyl)phenyl groups through various coupling reactions. Common reagents used in these steps include chlorinating agents, sulfonyl chlorides, and amines. Reaction conditions often involve the use of solvents like dichloromethane or dimethylformamide, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-amine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent for diseases such as cancer or inflammation.
Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects. For example, it might inhibit a key enzyme involved in cancer cell proliferation, thereby reducing tumor growth.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-4-[4-methylphenyl]phthalazin-1-amine
- N-(3-chlorophenyl)-4-[3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-amine
Uniqueness
N-(3-chlorophenyl)-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-amine is unique due to the presence of both the 3-chlorophenyl and 4-methyl-3-(morpholin-4-ylsulfonyl)phenyl groups, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C25H23ClN4O3S |
---|---|
Molecular Weight |
495.0 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-4-(4-methyl-3-morpholin-4-ylsulfonylphenyl)phthalazin-1-amine |
InChI |
InChI=1S/C25H23ClN4O3S/c1-17-9-10-18(15-23(17)34(31,32)30-11-13-33-14-12-30)24-21-7-2-3-8-22(21)25(29-28-24)27-20-6-4-5-19(26)16-20/h2-10,15-16H,11-14H2,1H3,(H,27,29) |
InChI Key |
JQQCPGZCUOFUEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=CC=C4)Cl)S(=O)(=O)N5CCOCC5 |
Origin of Product |
United States |
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